molecular formula C15H25BO4 B14899533 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane

Cat. No.: B14899533
M. Wt: 280.17 g/mol
InChI Key: QDAOCEUYIVRTJP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(spiro[bicyclo[410]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a spirocyclic system and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable bicyclo[4.1.0]heptane derivative with a boronic acid or boronate ester. The reaction conditions often require the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification methods such as chromatography or crystallization would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group would yield boronic acids, while nucleophilic substitution could introduce various functional groups into the spirocyclic system .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The spirocyclic system also contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: These compounds share the bicyclo[4.1.0]heptane core but differ in their functional groups.

    Boronate esters: Compounds with similar boronate ester groups but different cyclic systems.

Uniqueness

4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane is unique due to its combination of a spirocyclic system and a boronate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .

Properties

Molecular Formula

C15H25BO4

Molecular Weight

280.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-spiro[1,3-dioxolane-2,4'-bicyclo[4.1.0]heptane]-1'-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H25BO4/c1-12(2)13(3,4)20-16(19-12)14-5-6-15(10-11(14)9-14)17-7-8-18-15/h11H,5-10H2,1-4H3

InChI Key

QDAOCEUYIVRTJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC4(CC2C3)OCCO4

Origin of Product

United States

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